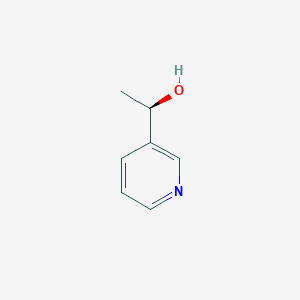

(R)-1-(3-Pyridyl)ethanol

Beschreibung

Significance of Chiral Pyryl Alcohols in Organic Chemistry and Beyond

Chiral pyridyl alcohols are a class of organic compounds that have garnered considerable attention in diverse fields of chemistry. diva-portal.org The pyridine (B92270) moiety, a six-membered heterocyclic aromatic ring containing one nitrogen atom, imparts unique electronic properties and the ability to act as a ligand for various metal ions. diva-portal.orgrsc.orgmdpi.com The presence of a chiral alcohol group introduces stereochemistry, which is crucial in the synthesis of enantiomerically pure compounds.

The significance of chiral pyridyl alcohols stems from their application as:

Chiral Ligands in Asymmetric Catalysis: The nitrogen atom of the pyridine ring can coordinate with a metal center, while the chiral alcohol group can induce stereoselectivity in chemical reactions. This makes them valuable components in the design of catalysts for asymmetric synthesis, a field dedicated to producing a single enantiomer of a chiral product. diva-portal.org

Building Blocks for Biologically Active Molecules: The pyridine scaffold is a common feature in many natural products and pharmaceutical drugs. rsc.orgmdpi.com Chiral pyridyl alcohols serve as key intermediates in the synthesis of these complex molecules, where the specific stereochemistry is often essential for their biological activity.

Chiral Auxiliaries and Resolving Agents: These compounds can be used to control the stereochemical outcome of a reaction or to separate a mixture of enantiomers.

Overview of Enantioselective Synthesis and its Importance in Accessing (R)-1-(3-Pyridyl)ethanol

Enantioselective synthesis, also known as asymmetric synthesis, is a set of chemical techniques that preferentially produces one enantiomer over the other. diva-portal.org This is of paramount importance in the pharmaceutical and agrochemical industries, where the two enantiomers of a chiral molecule can have vastly different biological effects.

Accessing this compound in high enantiomeric purity requires enantioselective methods. Common strategies include:

Asymmetric Reduction of a Prochiral Ketone: This is a widely used method involving the reduction of 3-acetylpyridine (B27631) using a chiral reducing agent or a catalyst. researchgate.net

Enzymatic Reactions: Biocatalysts, such as enzymes, can exhibit high enantioselectivity and are often employed in industrial settings for the production of chiral alcohols. Lipases, for example, have been used for the kinetic resolution of racemic 1-(2-pyridyl)ethanols through enantioselective acetylation. acs.org

Asymmetric Autocatalysis: In some cases, the chiral product itself can act as a catalyst for its own formation, leading to a high amplification of enantiomeric excess. acs.org

A scalable process for the asymmetric synthesis of a derivative, (R)-2-amino-1-(3-pyridinyl)ethanol dihydrochloride, has been developed using an oxazaborolidine-catalyzed borane (B79455) reduction of 3-chloroacetyl pyridine. acs.org This highlights the industrial relevance of achieving high enantiopurity for pyridyl ethanol (B145695) derivatives. acs.orgscilit.com

Historical Context of this compound Research

Early research on pyridyl alcohols was often focused on their synthesis and basic chemical properties. The development of asymmetric catalysis in the latter half of the 20th century spurred significant interest in chiral pyridyl alcohols like this compound. Researchers began to explore their potential as chiral ligands and building blocks. Studies in the late 20th and early 21st centuries demonstrated the utility of these compounds in various asymmetric transformations. For instance, research from 2003 detailed a scalable asymmetric synthesis of an amino derivative of this compound, underscoring the growing need for enantiomerically pure intermediates for preclinical candidates. acs.org

Current State of Research and Future Directions for this compound

Current research continues to focus on developing more efficient and sustainable methods for the synthesis of this compound and its derivatives. This includes the use of novel catalysts, including biocatalysts and organocatalysts, to improve enantioselectivity and reduce environmental impact.

Future directions for research on this compound are likely to involve:

Expansion of its Application in Asymmetric Catalysis: The development of new catalytic systems where this compound or its derivatives act as more effective chiral ligands.

Synthesis of Novel Bioactive Molecules: Its use as a starting material for the synthesis of new drug candidates with improved efficacy and selectivity.

Development of Greener Synthetic Routes: The implementation of more environmentally friendly reagents and reaction conditions for its production.

The continued exploration of the chemistry and applications of this compound promises to yield further advancements in organic synthesis and medicinal chemistry.

Data Tables

Table 1: Asymmetric Synthesis of Pyridyl Alcohols - Selected Examples

| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Oxazaborolidine-catalyzed borane reduction | 3-Chloroacetyl pyridine | (R)-2-Amino-1-(3-pyridinyl)ethanol dihydrochloride | Up to 99.5% | acs.org |

| Spiroborate ester catalyst | 3-Acetylpyridine | 1-(3-Pyridyl)ethanol | High | researchgate.net |

| Candida antarctica lipase (B570770) (CAL) | Racemic 1-(2-pyridyl)ethanols | (R)-acetate and (S)-alcohol | Excellent | acs.org |

| (R)-selective alcohol dehydrogenase | Prochiral α-halogenated ketones with a pyridine ring | Chiral alcohols | Up to >99% | uni-rostock.de |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-1-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDUEBURHKSKDG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444915 | |

| Record name | (1R)-1-(Pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7606-26-0 | |

| Record name | (αR)-α-Methyl-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7606-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(Pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(pyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis Methodologies for R 1 3 Pyridyl Ethanol

Asymmetric Reduction Strategies

Asymmetric reduction is one of the most efficient methods for producing enantiomerically pure alcohols. This approach utilizes chiral catalysts to influence the stereochemical pathway of the reduction of a ketone, leading to a predominance of one enantiomer over the other.

Catalytic Asymmetric Reduction of 3-Acetylpyridine (B27631)

The conversion of 3-acetylpyridine to (R)-1-(3-Pyridyl)ethanol is a benchmark transformation for testing the efficacy of various asymmetric reduction protocols. The key challenge lies in achieving high enantioselectivity (ee), ensuring the formation of the desired (R)-enantiomer in significant excess.

Borane (B79455) reagents, particularly the borane-dimethyl sulfide (B99878) complex (BMS), are widely used reducing agents in these catalytic systems. In a typical process, the reduction of 3-acetylpyridine is carried out using a stoichiometric amount of BMS in the presence of a substoichiometric quantity of a chiral catalyst. This method has been successfully applied in scalable syntheses, demonstrating its industrial viability. For instance, the reduction of a related substrate, 3-chloroacetyl pyridine (B92270), utilizes 2 equivalents of borane-dimethyl sulfide with a catalytic amount of an oxazaborolidine to set the product's stereochemistry acs.orgacs.org.

Chiral oxazaborolidines, often referred to as CBS catalysts, are highly effective organoboron catalysts for the asymmetric borane reduction of prochiral ketones nih.govnih.gov. These catalysts have demonstrated remarkable scope and efficiency in the reduction of ketones containing heterocyclic functionality, such as 3-acetylpyridine acs.org. Previous studies have reported achieving enantiomeric excesses as high as 96% and 99% for the reduction of 3-acetylpyridine using this methodology acs.org.

For enhanced practicality and to overcome the potential for catalyst degradation during storage, oxazaborolidine catalysts are often generated in situ nih.govnih.gov. This involves reacting a chiral amino alcohol precursor with a borane source directly within the reaction vessel prior to the introduction of the ketone substrate ijprs.comresearchgate.net. This approach has been shown to be reliable and effective for the asymmetric reduction of various prochiral ketones, yielding the corresponding alcohols with high enantiomeric excess ijprs.comresearchgate.net. The in situ generation of the B-alkoxylated CBS reagent has been successfully applied to the large-scale synthesis of (R)-2-amino-1-(3-pyridyl)ethanol sci-hub.ru.

The structure of the chiral catalyst is paramount to achieving high enantioselectivity. A notable class of catalysts includes spiroborate esters derived from nonracemic 1,2-aminoalcohols like diphenylprolinol and ethylene (B1197577) glycol nih.gov. These crystalline, air- and moisture-stable catalysts have proven highly effective in the asymmetric borane reduction of 2-, 3-, and 4-acetylpyridines nih.gov. Specifically, a spiroborate ester derived from diphenylprolinol and ethylene glycol has been used in catalytic loads of 1 to 10 mol% to obtain highly enantiomerically enriched 1-(3-pyridyl)ethanol nih.gov. These catalysts have demonstrated outstanding enantioselectivity for a variety of prochiral ketones nih.gov.

| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) | Configuration |

|---|---|---|---|

| 10 | 94 | 97 | R |

| 5 | 95 | 96 | R |

This table presents data on the effectiveness of a spiroborate ester catalyst derived from diphenylprolinol in the borane-mediated reduction of 3-acetylpyridine.

The enantiomeric excess of the reduction is highly dependent on reaction conditions. Key parameters that require careful optimization include the rate of substrate addition, reaction temperature, and the choice of solvent acs.orgacs.org.

Addition Rate: It has been observed that a slow addition of the substrate is crucial for achieving high enantioselectivity. A fast addition can lead to a decrease in the enantiomeric excess, which is hypothesized to be due to the slow regeneration of the active catalyst from the catalyst-product complex acs.orgacs.org.

Temperature: Temperature also plays a critical role. In some systems, lower temperatures can paradoxically lead to a decrease in enantiomeric excess, again potentially linked to the rate of catalyst regeneration acs.orgacs.org. For example, in the reduction of 3-chloroacetyl pyridine, increasing the temperature from -15°C to 17°C while maintaining a slow addition rate led to a significant increase in enantiomeric excess.

| Entry | Addition Time (min:s) | Internal Temperature (°C) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| 1 | 1:30 | -15 | 40 |

| 2 | 1:30 | 0 | 60 |

| 3 | 1:30 | 17 | 75 |

| 4 | 45:00 | 17 | 96 |

This table illustrates the impact of reaction temperature and substrate addition time on the enantiomeric excess for the asymmetric reduction of 3-chloroacetyl pyridine, a related substrate. acs.org

Solvent Effects: The choice of solvent can influence both the reaction rate and the observed enantioselectivity. Tetrahydrofuran (B95107) (THF) is a commonly used solvent for these reductions, providing good solubility for the reagents and catalyst acs.org.

Oxazaborolidine Catalysis in Enantioselective Reduction

Catalytic Cycle and Regeneration of Active Catalyst

The stereoselective synthesis of this compound via asymmetric transfer hydrogenation (ATH) often employs Noyori-type ruthenium and rhodium catalysts. The catalytic cycle for these processes is a well-established mechanism that involves the regeneration of the active catalyst in each turn. mdpi.comacs.orgresearchgate.net

The process typically begins with a precatalyst, such as [(arene)Ru(TsDPEN)Cl] or a related rhodium complex, which is activated by a base (e.g., KOH or a formate/triethylamine mixture). mdpi.comacs.org This activation step involves the dehydrohalogenation of the precatalyst to form a 16-electron coordinatively unsaturated metal complex. mdpi.comacs.org This species is the active catalyst.

The catalytic cycle can be described in the following steps:

Formation of the Metal Hydride: The 16-electron active catalyst reacts with a hydrogen donor, commonly isopropanol (B130326) or formic acid, to form an 18-electron metal hydride species. mdpi.com In this step, the hydrogen donor is oxidized (e.g., isopropanol to acetone).

Substrate Coordination and Hydrogen Transfer: The prochiral ketone, 3-acetylpyridine, coordinates to the metal hydride complex. The transfer of the hydride from the metal and a proton from the chiral ligand to the carbonyl group of the ketone occurs through a six-membered ring transition state. researchgate.net This concerted step is highly stereoselective due to the chiral environment provided by the ligand (e.g., TsDPEN). mdpi.com

Product Release and Catalyst Regeneration: After the hydrogen transfer, the resulting chiral alcohol, this compound, is released from the coordination sphere of the metal. This step regenerates the 16-electron active catalyst, which can then begin a new cycle by reacting with another molecule of the hydrogen donor. mdpi.com

The efficiency of the catalytic system relies on the continuous and efficient regeneration of the active catalyst. Catalyst deactivation can occur through various pathways, but the fundamental cycle involves the seamless transition between the active catalyst and the metal hydride intermediate. acs.org

Chiral Lithium Borohydride (B1222165) Reductions (e.g., modified with N,N'-dibenzoylcystine and ethanol)

The enantioselective reduction of prochiral ketones, including heteroaromatic ketones like 3-acetylpyridine, can be achieved using chirally modified borohydride reagents. Lithium borohydride (LiBH₄), when modified with a chiral auxiliary, can serve as an effective reagent for asymmetric reduction. One such efficient chiral auxiliary is N,N'-dibenzoylcystine. rsc.orgrsc.org

The in-situ preparation of the chiral reducing agent involves the reaction of lithium borohydride with N,N'-dibenzoylcystine and an alcohol, such as ethanol (B145695) or t-butyl alcohol, in an appropriate solvent like tetrahydrofuran (THF). This forms a chiral lithium borohydride complex. The presence of the chiral ligand creates a sterically defined environment that directs the hydride delivery to one of the prochiral faces of the ketone.

Aromatic and α,β-unsaturated ketones have been successfully reduced to their corresponding optically active secondary alcohols with high enantiomeric excesses (ee), often in the range of 76–90% ee, using this methodology. rsc.org Similarly, prochiral 3-aryl-3-oxoesters have been reduced to optically active 3-aryl-3-hydroxyesters with high enantiomeric excess (80–92% ee) using lithium borohydride chirally modified with N,N'-dibenzoylcystine and t-butyl alcohol. rsc.org This suggests that the reduction of 3-acetylpyridine using this system would proceed to afford this compound with a significant degree of enantioselectivity. The pyridine ring would coordinate with the chiral reagent in a way that favors the hydride attack on one specific face of the carbonyl group, leading to the formation of the (R)-enantiomer.

Stereochemical Control and Enantiomeric Excess (ee) Determination in Reduction Processes

Controlling the stereochemistry to achieve high enantiomeric excess is the primary goal of asymmetric synthesis. In the reduction of 3-acetylpyridine to this compound, the choice of catalyst, chiral auxiliary, and reaction conditions dictates the stereochemical outcome. The determination of the enantiomeric excess of the product is a critical step to evaluate the success of the stereoselective synthesis. Several analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. phenomenex.comphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. The development of a successful chiral HPLC method involves screening different types of chiral columns (e.g., polysaccharide-based, Pirkle phases, cyclodextrin-based) and mobile phases to achieve baseline separation. phenomenex.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to determine enantiomeric excess, typically by converting the enantiomers into diastereomers with different NMR spectra. researchgate.netsemanticscholar.org This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.netacs.org

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. researchgate.netacs.org This results in separate signals for the enantiomers in the NMR spectrum, allowing for the determination of their ratio. Examples of CSAs include chiral alcohols, acids, and metal complexes. acs.orgrsc.org

Chiral Derivatizing Agents (CDAs): CDAs react with the chiral alcohol to form stable diastereomeric esters or ethers. These diastereomers have distinct NMR spectra, and the integration of their corresponding signals can be used to calculate the enantiomeric excess. A common CDA is Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid). researchgate.net

The following table provides a summary of methods used for the determination of enantiomeric excess.

| Technique | Method | Principle | Typical Reagents/Columns |

|---|---|---|---|

| Chiral HPLC | Chromatographic Separation | Differential interaction of enantiomers with a chiral stationary phase leading to different retention times. | Polysaccharide-based columns (e.g., Lux Cellulose, Lux Amylose), Pirkle-type columns. |

| NMR Spectroscopy | Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with distinct NMR signals. | (R)-1,1'-Bi-2-naphthol (BINOL), chiral aluminum complexes, quinine. |

| NMR Spectroscopy | Chiral Derivatizing Agents (CDAs) | Covalent reaction to form stable diastereomers with different NMR spectra. | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). |

Bioreduction/Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov The use of whole microbial cells or isolated enzymes for the reduction of prochiral ketones like 3-acetylpyridine can provide this compound with high enantiomeric purity. semanticscholar.org

Microbial Reduction of Acetylpyridines (e.g., Sporotrichum exile, Cryptococcus macerans)

The reduction of acetylpyridines can be accomplished using various microorganisms. While specific data for Sporotrichum exile and Cryptococcus macerans in the reduction of 3-acetylpyridine is not extensively detailed in the provided context, the general principle involves the action of oxidoreductases present within the microbial cells. These enzymes utilize cellular cofactors like NADH or NADPH to deliver a hydride to the carbonyl group of the substrate.

Studies on other microorganisms, such as Candida maris, have shown that they can reduce acetylpyridine derivatives to the corresponding (R)-1-(pyridyl)ethanols. tandfonline.com However, the stereoselectivity can vary depending on the substrate. For instance, while Candida maris provides high enantiomeric excess for the reduction of 2- and 4-acetylpyridine, the reduction of 3-acetylpyridine results in a lower enantiomeric excess of 58.0% for the (R)-enantiomer. tandfonline.com This highlights the substrate-dependent nature of microbial reductions. Plant tissues, such as carrot root (Daucus carota), have also been employed as biocatalysts for the reduction of heteroaryl ketones, typically affording the corresponding S-alcohols. tandfonline.comtandfonline.comresearchgate.net

Dehydrogenase-Catalyzed Reduction of Ketoesters and (Hetero)aryl Ketones

Isolated dehydrogenases are powerful tools for the asymmetric reduction of a wide range of ketones, including ketoesters and heteroaryl ketones. nih.govsemanticscholar.org These enzymes offer several advantages over whole-cell systems, such as higher volumetric productivity and the absence of side reactions. nih.gov The key challenge in using isolated enzymes is the need for an efficient cofactor regeneration system to replenish the consumed NADH or NADPH. semanticscholar.org

Various dehydrogenases have been identified and engineered for the synthesis of chiral alcohols. semanticscholar.org The enzymatic reduction of heteroaryl ketones is a valuable method for producing optically pure building blocks for pharmaceuticals and other fine chemicals. tandfonline.comtandfonline.com The stereochemical outcome of the reduction is determined by the specific dehydrogenase used, with different enzymes favoring the formation of either the (R)- or (S)-alcohol.

Alcohol Dehydrogenases (e.g., NADH-dependent (R)-specific alcohol dehydrogenase from Candida maris)

A notable example of a highly selective enzyme for the synthesis of (R)-pyridyl alcohols is the NADH-dependent (R)-specific alcohol dehydrogenase (AFPDH) from Candida maris IFO10003. tandfonline.comnih.gov This enzyme has been purified and characterized, revealing its high efficiency in the enantioselective reduction of various carbonyl compounds. tandfonline.comnih.gov

AFPDH is a homodimer and requires NADH as a cofactor. tandfonline.com It exhibits high enantioselectivity in the reduction of acetylpyridine derivatives, producing the corresponding (R)-alcohols. tandfonline.comdocumentsdelivered.com The gene encoding AFPDH has been cloned and overexpressed in Escherichia coli, enabling large-scale production of the enzyme for synthetic applications. nih.gov The recombinant enzyme has been successfully used to reduce a related substrate, 5-acetylfuro[2,3-c]pyridine, to the corresponding (R)-alcohol with 100% enantiomeric excess. nih.gov

The following table summarizes the substrate specificity of AFPDH from Candida maris for various ketones.

| Substrate | Relative Activity (%) | Product Configuration | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 5-Acetylfuro[2,3-c]pyridine | 100 | R | >99 |

| 2-Acetylpyridine | 111 | R | >99 |

| 3-Acetylpyridine | 107 | R | 58.0 |

| 4-Acetylpyridine | 133 | R | >99 |

Data sourced from studies on Candida maris. tandfonline.comtandfonline.com

Asymmetric Alkylation of Pyridinecarbaldehyde with Dialkylzincs

The asymmetric addition of organometallic reagents to prochiral aldehydes is a fundamental and highly effective method for the synthesis of chiral secondary alcohols. The enantioselective addition of diethylzinc (B1219324) to 3-pyridinecarbaldehyde, catalyzed by a chiral ligand, directly yields 1-(3-pyridyl)propan-1-ol, and by analogy, the addition of dimethylzinc (B1204448) would produce 1-(3-pyridyl)ethanol.

Chiral β-amino alcohols are a prominent class of catalysts for the enantioselective addition of dialkylzincs to aldehydes. These catalysts coordinate to the zinc reagent, forming a chiral complex that facilitates the enantioselective transfer of an alkyl group to the aldehyde. The stereochemical outcome of the reaction is dictated by the chirality of the amino alcohol catalyst. A variety of chiral amino alcohols, often derived from natural sources like camphor (B46023) or amino acids, have been developed and successfully employed in these reactions, achieving high yields and enantioselectivities. For instance, a linear β-amino alcohol has been shown to be an efficient catalyst for the enantioselective addition of diethylzinc to a range of aromatic aldehydes.

The molar ratio of the chiral catalyst to the aldehyde substrate is a critical parameter that can significantly influence the enantioselectivity of the asymmetric alkylation reaction. Generally, a higher catalyst loading can lead to improved enantiomeric excess (ee), although this also increases the cost of the synthesis. Optimization of the catalyst loading is therefore crucial to achieve a balance between high enantioselectivity and practical efficiency. In a typical procedure for the addition of diethylzinc to aromatic aldehydes catalyzed by a linear β-amino alcohol, a catalyst loading of 6 mol% is employed. The following table illustrates the effectiveness of a chiral β-amino alcohol catalyst in the enantioselective addition of diethylzinc to various aromatic aldehydes, providing an indication of the enantioselectivities that can be achieved.

Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Catalyzed by a Chiral β-Amino Alcohol (6 mol% catalyst loading)

| Entry | Aldehyde | Yield (%) | ee (%) |

| 1 | Benzaldehyde | >95 | 95 |

| 2 | 4-Chlorobenzaldehyde | >95 | 94 |

| 3 | 4-Bromobenzaldehyde | >95 | 92 |

| 4 | 2-Chlorobenzaldehyde | >95 | 89 |

| 5 | 2-Methylbenzaldehyde | >95 | 97 |

| 6 | 4-Methylbenzaldehyde | >95 | 96 |

| 7 | 2-Methoxybenzaldehyde | >95 | 97 |

| 8 | 3-Methoxybenzaldehyde | >95 | 98 |

Alternative Synthetic Routes

Derivatization and Chemical Transformations for Stereoinversion

An alternative strategy to obtain a specific enantiomer of a chiral alcohol is to start with the opposite enantiomer, or a racemic mixture, and perform a stereoinversion. The Mitsunobu reaction is a powerful and widely used method for the stereoinversion of secondary alcohols with a high degree of predictability and clean inversion of stereochemistry wikipedia.orgorganic-chemistry.orgchem-station.com.

The reaction involves the activation of the alcohol's hydroxyl group with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.orgorganic-chemistry.orgchem-station.com. This in situ activation converts the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by a suitable pronucleophile, such as a carboxylic acid, proceeds via an Sₙ2 mechanism, resulting in the inversion of the stereocenter wikipedia.orgorganic-chemistry.orgchem-station.com.

For the stereoinversion of (S)-1-(3-pyridyl)ethanol to this compound, the (S)-enantiomer would be treated with triphenylphosphine, DEAD, and a carboxylic acid like benzoic acid. This would produce the corresponding (R)-ester. The final step involves the hydrolysis of the ester to yield the desired this compound. The choice of the carboxylic acid can influence the reaction yield, with more acidic carboxylic acids sometimes providing better results chem-station.com.

Palladium-Lipase Tandem Catalysis for Enantioselective Synthesis

The stereoselective synthesis of this compound can be effectively achieved through a chemoenzymatic dynamic kinetic resolution (DKR) process. This powerful technique integrates the enzymatic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomerically pure product. In this context, a tandem catalytic system employing a lipase (B570770) for the kinetic resolution and a palladium complex for the racemization of the unreacted alcohol is a prominent strategy.

The core principle of this methodology lies in the synergistic action of two distinct catalytic cycles. A lipase, such as Candida antarctica lipase B (CALB), selectively acylates the (R)-enantiomer of 1-(3-pyridyl)ethanol from a racemic mixture. This enzymatic acylation is highly enantioselective, preferentially converting the (R)-alcohol into its corresponding ester, (R)-1-(3-pyridyl)ethyl acetate (B1210297).

Simultaneously, the unreacted (S)-1-(3-pyridyl)ethanol, which is less favored by the lipase, undergoes racemization back to a racemic mixture of both (R)- and (S)-enantiomers. This racemization is catalyzed by a palladium complex. The in-situ racemization continuously replenishes the (R)-enantiomer that is consumed by the enzymatic acylation. This dynamic interplay ensures that the entire racemic starting material can be converted into the desired (R)-ester. The final step involves the hydrolysis of the enantiomerically pure ester to yield the target compound, this compound.

Detailed research into the dynamic kinetic resolution of various secondary alcohols has established the efficacy of this dual catalytic system. While specific data for 1-(3-pyridyl)ethanol is not extensively detailed in publicly available literature, the principles derived from studies on analogous aromatic secondary alcohols provide a strong basis for its application. Key parameters that are optimized for such reactions include the choice of lipase, palladium catalyst, acyl donor, solvent, and temperature to ensure compatibility between the two catalytic cycles and to maximize both the yield and the enantiomeric excess (ee) of the product.

For instance, studies on similar substrates often employ palladium complexes in conjunction with a suitable ligand to facilitate the racemization of the alcohol. The choice of the acyl donor is also critical, with vinyl acetate or other activated esters being commonly used to ensure the irreversibility of the enzymatic acylation step. The reaction conditions are carefully controlled to prevent denaturation of the enzyme while maintaining the activity of the palladium catalyst.

Advanced Research Topics in R 1 3 Pyridyl Ethanol Chemistry

Mechanistic Studies of Enantioselective Transformations

The synthesis of enantiomerically pure compounds such as (R)-1-(3-Pyridyl)ethanol is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications. Understanding the underlying mechanisms of the enantioselective transformations used to produce these molecules is critical for optimizing reaction conditions, improving catalyst design, and enhancing yield and enantiomeric excess.

The enantioselective synthesis of this compound, typically achieved through the asymmetric reduction of 3-acetylpyridine (B27631), relies on complex catalytic cycles. While the specific details can vary with the catalyst system (e.g., those based on Ruthenium, Rhodium, or Iridium), a general framework can be described. The elucidation of these cycles involves identifying all intermediates, transition states, and the role of each component in the reaction mixture.

A representative catalytic cycle often involves the following key stages:

Catalyst Activation: The precatalyst is activated, often by the removal of a labile ligand or by reaction with a co-catalyst or hydrogen source, to generate the active catalytic species.

Substrate Coordination: The prochiral ketone, 3-acetylpyridine, coordinates to the chiral metal catalyst. This binding step is crucial as the geometry of the resulting complex influences the subsequent enantioselective step.

Enantioselective Hydride Transfer: This is the rate-determining and stereochemistry-defining step. A hydride, typically from a hydrogen source like isopropanol (B130326), formic acid, or H₂, is transferred to the carbonyl carbon of the coordinated ketone. The chiral ligands on the catalyst create a sterically and electronically biased environment, forcing the hydride to attack one face of the carbonyl preferentially, leading to the formation of the (R)-enantiomer.

Product Release and Catalyst Regeneration: The resulting this compound product dissociates from the metal center. The catalyst is then regenerated and can enter a new cycle.

For instance, in rhodium-catalyzed asymmetric reactions, the cycle may involve coordination of the catalyst to the substrate, followed by a protodemetalation step that regenerates the active catalyst and releases the chiral product nih.gov. Similarly, studies on titanium-catalyzed ring-opening of pyridine (B92270) derivatives highlight the generation of transient intermediates that subsequently react with the substrate illinois.eduresearchgate.net. These principles are directly applicable to understanding the catalytic production of chiral pyridyl alcohols.

Transition state analysis, heavily supported by computational chemistry, provides profound insights into the origins of enantioselectivity. Knowledge of the energy and structure of the transition states allows chemists to predict which stereoisomer will be formed preferentially aps.org.

Density Functional Theory (DFT) is a powerful tool used to model the reaction pathways for the formation of both (R)- and (S)-1-(3-Pyridyl)ethanol. These calculations can map the potential energy surface of the reaction, identifying the structures of the key transition states. The enantiomeric excess of a reaction is directly related to the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products.

Theoretical studies on related transformations, such as the ring-opening of pyridine, show that complex multi-step processes, including [2+2] cycloadditions and hydrogen migrations, can be modeled to understand the reaction mechanism in detail illinois.eduresearchgate.net. Computational models also consider the influence of the solvent and the precise orientation of the substrate within the catalyst's chiral pocket. For pyridine-based molecules, calculations can reveal how factors like the electron density on the pyridyl nitrogen atom influence intermolecular interactions and the stability of various intermediates and transition states mdpi.com. By understanding these interactions at a molecular level, more effective and highly selective catalysts can be designed.

Kinetic studies are essential for quantitatively describing the reaction mechanism, identifying the rate-determining step, and understanding how different factors affect the reaction speed and catalyst efficiency. For the synthesis of this compound, this involves monitoring the disappearance of the 3-acetylpyridine substrate and the appearance of the alcohol product over time under various conditions.

Mechanistic investigations of related pyridine transformations have shown that reactions can follow pseudo-first-order kinetics with respect to the catalyst concentration illinois.eduresearchgate.net. A key finding from such studies is the identification of the rate-determining step. For example, in some metal-catalyzed reactions involving C-H activation, α-hydrogen abstraction from a coordinated ligand has been identified as the slowest step, which is crucial for catalyst turnover illinois.eduresearchgate.net.

A powerful tool in kinetic analysis is the use of the kinetic isotope effect (KIE), where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium). A significant KIE value indicates that the bond to this atom is being broken in the rate-determining step. These experimental data, combined with the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) obtained from temperature-dependent studies, provide a comprehensive picture of the reaction's energy profile.

| Parameter | Value | Significance |

|---|---|---|

| Reaction Order | Pseudo-first-order in catalyst | Indicates the catalyst is directly involved in the rate-determining step. |

| Kinetic Isotope Effect (KIE) | 3.8(3) at 25 °C | A primary KIE of this magnitude confirms that C-H bond breaking is part of the rate-determining step. |

| Enthalpy of Activation (ΔH‡) | 23(3) kcal/mol | Represents the height of the energy barrier for the reaction. |

| Entropy of Activation (ΔS‡) | -4(3) cal/(mol·K) | A small negative value suggests a slightly more ordered transition state compared to the reactants. |

Solvent and temperature are critical reaction parameters that can dramatically influence not only the reaction rate but also the enantioselectivity. The solvent is not merely an inert medium but can actively participate in the reaction mechanism through solvation effects, potentially stabilizing or destabilizing reactants, intermediates, and transition states rsc.orgnih.gov.

The choice of solvent can alter the energy difference (ΔΔG‡) between the diastereomeric transition states. Polar solvents might stabilize a more polar transition state, while nonpolar solvents might favor a less polar one. In some cases, specific solute-solvent clusters are the true reactive species, and an equilibrium between different clusters can lead to complex and even inverted stereochemical outcomes at different temperatures rsc.org. For example, studies on the Henry reaction have shown that reaction rates can be significantly different in various solvents, with a rate constant of 52.0 M⁻¹s⁻¹ in DMSO compared to 0.91 M⁻¹s⁻¹ in water, demonstrating the profound impact of the solvent environment nih.gov.

Temperature affects the reaction rate according to the Arrhenius equation. Higher temperatures generally increase the reaction rate but can sometimes have a detrimental effect on enantioselectivity. This is because the increased thermal energy can make it easier for the reaction to proceed through the higher-energy transition state, leading to a lower enantiomeric excess. Therefore, optimizing the reaction temperature is often a trade-off between achieving a practical reaction rate and maximizing stereoselectivity. Studies have shown that for many processes, higher temperatures can accelerate extraction or reaction, but an optimal temperature must be found to balance yield and selectivity researchgate.net.

| Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) | Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|---|

| Water | 0.91 | 18.1 (Experimental) |

| DMSO | 52.0 | 15.8 (Experimental) |

Derivatization and Functionalization Studies

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis and quantification of volatile compounds. However, polar and non-volatile molecules like alcohols, sugars, and amino acids are not directly suitable for GC analysis nih.govrestek.com. This compound, being a polar alcohol, requires derivatization to increase its volatility and thermal stability, ensuring good peak shape and resolution during chromatographic separation nih.gov.

Derivatization involves a chemical reaction to convert the analyte into a less polar and more volatile counterpart. For alcohols like this compound, the primary target for derivatization is the hydroxyl (-OH) group.

Common derivatization strategies include:

Silylation: This is one of the most widely used methods, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group [-Si(CH₃)₃]. Common silylating agents include N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is often performed in a solvent like pyridine, which can also act as a catalyst nih.gov.

Acylation: This involves converting the alcohol into an ester using an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl halide.

Oximation: While primarily used for aldehydes and ketones, oximation can be the first step in a two-step derivatization process for compounds containing both carbonyl and hydroxyl groups. This step, using reagents like methoxyamine (MeOx), is followed by silylation of the hydroxyl groups nih.gov.

An optimized derivatization protocol for GC-MS analysis might involve an initial methoximation step followed by silylation with MSTFA at a controlled temperature to ensure complete and repeatable conversion to the desired derivative nih.gov. The choice of derivatizing agent is crucial for achieving high sensitivity and selectivity in the subsequent analysis.

| Reagent Class | Example Reagent | Abbreviation | Purpose |

|---|---|---|---|

| Silylating Agents | N-Methyl-N-trimethylsilyltrifluoroacetamide | MSTFA | Replaces active hydrogens with a volatile trimethylsilyl (TMS) group. nih.gov |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Another common and powerful silylating agent. restek.com |

| Acylating Agents | Acetic Anhydride | - | Converts alcohols to more volatile acetate (B1210297) esters. |

| Oximation Agents | Methoxyamine Hydrochloride | MeOx | Protects carbonyl groups; often used as a first step before silylation. nih.gov |

Chemical Modifications and Their Impact on Stereochemical Purity

The hydroxyl group and the pyridine ring of this compound are primary sites for chemical modifications aimed at creating derivatives with desired properties. A critical aspect of these modifications is the preservation or controlled alteration of the stereochemical integrity at the chiral center. Various synthetic strategies are employed to this end, with the choice of reagents and reaction conditions playing a pivotal role in maintaining high enantiomeric excess.

One common modification is the protection of the hydroxyl group to prevent its interference in subsequent reactions. Silyl (B83357) ethers are frequently used as protecting groups due to their ease of formation and removal under mild conditions. The reaction of this compound with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base like imidazole, typically proceeds without affecting the stereocenter. The stability of the resulting silyl ether allows for a wide range of transformations on other parts of the molecule. Subsequent deprotection with a fluoride (B91410) source, for instance, tetra-n-butylammonium fluoride (TBAF), regenerates the alcohol with its original stereoconfiguration intact.

The impact of these modifications on stereochemical purity is typically assessed using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). These analytical techniques allow for the separation and quantification of the (R) and (S) enantiomers, providing a precise measure of the enantiomeric excess (ee). The data gathered from these analyses are crucial for optimizing reaction conditions to achieve the desired stereochemical outcome.

| Modification | Reagents | Typical Conditions | Effect on Stereochemical Purity (ee) |

|---|---|---|---|

| O-Silylation | TBSCl, Imidazole | DMF, Room Temperature | High (>99%) |

| O-Acetylation | Acetic Anhydride, Pyridine | Room Temperature | High (>99%) |

| N-Oxidation | m-CPBA | DCM, 0 °C to Room Temperature | Generally High (>98%) |

| N-Alkylation (Quaternization) | Methyl Iodide | Acetonitrile, Reflux | Variable, potential for racemization |

Chiral Pool and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, favoring the use of renewable starting materials and environmentally friendly processes. The synthesis of this compound is increasingly being approached through the lens of chiral pool synthesis and green chemistry principles.

The chiral pool refers to the collection of inexpensive and enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes. Synthesizing this compound from a chiral pool precursor offers an efficient way to introduce the desired stereochemistry without the need for asymmetric catalysis or chiral resolution.

While specific, high-yield synthetic routes from common chiral pool molecules directly to this compound are still areas of active research, theoretical pathways can be envisioned. For example, a retrosynthetic analysis could start with a chiral building block like (R)-alanine. The synthesis would involve the conversion of the amino acid's functional groups to match the target structure, a process that requires multiple steps and careful control of stereochemistry.

Another potential chiral precursor is ethyl (R)-lactate, which is readily available from the fermentation of sugars. A plausible synthetic route would involve the conversion of the ester group to a methyl group and the hydroxyl group to a pyridyl-substituted carbon, while preserving the stereocenter. Such multi-step syntheses present challenges in terms of yield and atom economy but are attractive from a sustainability perspective.

| Chiral Precursor | Source | Key Synthetic Challenge |

|---|---|---|

| (R)-Alanine | Amino Acid Pool | Conversion of the carboxylic acid and amine functionalities. |

| Ethyl (R)-Lactate | Carbohydrate Fermentation | Transformation of the ester and hydroxyl groups. |

| (R)-Glyceraldehyde | Carbohydrate Pool | Multi-step functional group interconversions and chain modification. |

Green chemistry principles are being increasingly applied to the synthesis of chiral alcohols like this compound. A key focus is the replacement of hazardous reagents and solvents with safer and more sustainable alternatives.

Biocatalysis has emerged as a powerful tool in this regard. The enantioselective reduction of the prochiral ketone, 3-acetylpyridine, to this compound can be achieved with high efficiency and stereoselectivity using whole-cell biocatalysts or isolated enzymes. Microorganisms such as Candida maris have been shown to selectively produce the (R)-enantiomer. These biocatalytic reductions often occur in aqueous media under mild conditions, significantly reducing the environmental impact compared to traditional chemical reductions that may use metal hydrides and organic solvents.

The efficiency of these biocatalytic systems can be enhanced through enzyme immobilization and the use of co-solvent systems that are both effective and environmentally friendly. Green solvents, such as ionic liquids and supercritical fluids, are being explored to improve substrate solubility and enzyme stability, further advancing the sustainability of the synthesis.

Furthermore, the development of catalytic systems that utilize molecular hydrogen or employ transfer hydrogenation with benign hydrogen donors like isopropanol or formic acid represents another green approach. These methods avoid the use of stoichiometric amounts of metal hydrides, thereby minimizing waste generation. The ongoing research in this area aims to develop robust and recyclable catalysts that can operate under mild conditions with high turnover numbers.

| Methodology | Reducing Agent/Catalyst | Solvent | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Asymmetric Chemical Reduction | Chiral Borane (B79455) Reagents | Organic Solvents (e.g., THF) | High Enantioselectivity | Use of stoichiometric, often pyrophoric, reagents; organic waste |

| Biocatalytic Reduction | Whole Cells/Enzymes (e.g., ADH) | Aqueous Buffer | High Enantioselectivity, Mild Conditions, Low Environmental Impact | Substrate/product inhibition, enzyme stability |

| Catalytic Transfer Hydrogenation | Ru or Rh catalysts with chiral ligands | Isopropanol/Water | High Atom Economy, Low Waste | Catalyst cost and recycling |

Applications of R 1 3 Pyridyl Ethanol As a Chiral Building Block

Synthesis of Enantiomerically Pure Pharmaceuticals and Bioactive Compounds

The precise three-dimensional arrangement of atoms in a pharmaceutical compound is often crucial for its therapeutic efficacy and safety. Chiral building blocks like (R)-1-(3-Pyridyl)ethanol are instrumental in the synthesis of single-enantiomer drugs, ensuring that the final product has the desired pharmacological activity.

This compound is a key structural motif in a class of compounds known as pyridylethanolamines, which have been identified as potent and selective β3 adrenergic receptor (AR) agonists. nih.gov The β3-AR is a promising therapeutic target for conditions such as obesity and type 2 diabetes. The (R)-configuration of the ethanol (B145695) moiety is often critical for high affinity and agonist activity at the β3 receptor.

Research has led to the discovery of potent β3-AR agonists that incorporate the (R)-1-(3-pyridinyl)ethanol structure. For example, the compound L-757,793, a 3-pyridylethanolamine, demonstrated a high potency with an EC50 of 6.3 nM and significant selectivity over β1 and β2 adrenergic receptors. nih.gov The synthesis of these agonists often involves the coupling of this compound derivatives with various amine-containing side chains to optimize potency, selectivity, and pharmacokinetic properties.

| Compound Example | Receptor Target | Potency (EC50) | Selectivity Profile |

|---|---|---|---|

| L-757,793 | β3 Adrenergic Receptor | 6.3 nM | 1,300-fold over β1-AR, 500-fold over β2-AR nih.gov |

| Thiazole sulfonamide 2e | β3 Adrenergic Receptor | 3.6 nM | >600-fold over β1 and β2 receptors |

Formoterol is a long-acting β2-adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). The therapeutically active enantiomer is (R,R)-Formoterol, also known as Arformoterol. While this compound is a valuable chiral building block for many pharmaceuticals, a direct role as an intermediate in the prominent synthetic routes to Formoterol or Arformoterol is not extensively documented in readily available scientific literature. The established syntheses of Arformoterol typically start from other chiral precursors. google.comgoogle.com

Quinolizidine and indolizidine alkaloids are classes of nitrogen-containing natural products with a wide range of biological activities. researchgate.netnih.gov These alkaloids are characterized by their bicyclic ring systems. While pyridine (B92270) derivatives are utilized in the synthesis of some alkaloids, the specific application of this compound as a key building block in the synthesis of quinolizidine and indolizidine alkaloids is not well-documented in the surveyed scientific literature. The biosynthesis of these alkaloids in nature follows pathways that primarily involve amino acids like lysine. nih.govmdpi.com Synthetic strategies often aim to mimic these natural pathways or employ other heterocyclic precursors. ntu.edu.sg

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. rsc.org Its ability to act as a hydrogen bond acceptor and its water-solubilizing properties make it a desirable feature in drug design. This compound provides a chiral starting material for the synthesis of a variety of pyridine-based drug candidates. Its utility is exemplified by its role in creating potent β3 adrenergic receptor agonists, as detailed previously. The chiral alcohol functionality allows for further chemical modifications, enabling the exploration of diverse chemical space in the search for new therapeutic agents. The development of novel synthetic methods for pyridine derivatives continues to expand the possibilities for creating complex and effective drug molecules. google.com

Role in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. The design and synthesis of effective chiral ligands are central to this field.

This compound and similar chiral pyridyl alcohols are valuable precursors in the design of chiral ligands for metal-catalyzed asymmetric reactions. acs.orgrsc.orgchim.itresearchgate.netrsc.org The pyridine nitrogen and the hydroxyl group can coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalyzed reaction.

These chiral pyridyl alcohol-derived ligands have been employed in various asymmetric transformations, including:

Asymmetric Hydrogenation: Chiral pyridine-aminophosphine ligands have been synthesized and successfully used in iridium-catalyzed asymmetric hydrogenation of olefins and cyclic imines, achieving high enantioselectivity.

Asymmetric C-H Functionalization: Chiral pyridine-derived ligands have enabled enantioselective C-H activation at positions on the pyridine ring, providing a direct route to chiral bi- and polycyclic pyridines.

Asymmetric Cross-Coupling Reactions: Chiral ligands incorporating a pyridine moiety have been used in reactions like the Suzuki-Miyaura coupling to create chiral products.

The modular nature of these ligands, where the steric and electronic properties can be tuned by modifying the structure of the chiral pyridyl alcohol precursor, makes them highly versatile in the development of new asymmetric catalytic systems. acs.orgchim.it

| Reaction Type | Catalyst System Example | Achieved Selectivity |

|---|---|---|

| Asymmetric Hydrogenation | Iridium-catalyst with chiral pyridine-aminophosphine ligand | Up to 99% ee and >20:1 dr |

| Asymmetric C-H Cyclization | Nickel(0)-catalyst with bulky chiral N-heterocyclic carbene ligand | Highly regio- and enantioselective |

| Asymmetric C-H Borylation | Iridium-catalyst with chiral pyridine-derived bidentate N,B-ligand | Highly enantioselective |

Auxiliaries in Chiral Transformations

A comprehensive review of scientific literature does not provide specific examples of this compound being utilized as a traditional chiral auxiliary. In this context, a chiral auxiliary is defined as a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation, after which it is cleaved and recovered. While the use of chiral auxiliaries is a well-established strategy in asymmetric synthesis, no detailed research findings were identified that document the application of this compound for this specific purpose.

Development of Novel Chiral Auxiliaries and Ligands

The use of chiral pyridyl alcohols as precursors for the synthesis of novel chiral ligands is a known strategy in asymmetric catalysis. These alcohols can be converted into various ligand classes, such as phosphinites or phosphites, which are then used to create a chiral environment around a metal center in catalytic reactions diva-portal.org. However, specific research detailing the use of this compound as a starting material for the development of new, distinct chiral auxiliaries or ligands is not prominently featured in the available scientific literature.

Probe Molecule in Mechanistic Investigations of Chiral Reactions

Key Findings from Mechanistic Investigations:

Formation of Hemiacetalate Intermediates : A crucial finding is the identification of transient hemiacetalate isopropyl zinc complexes nih.govnih.govresearchgate.net. These species are formed by the addition of the zinc alkoxide of the product alcohol to the aldehyde reactant nih.govnih.gov.

Role in Stereocontrol : These diastereomeric hemiacetalate complexes are considered the key catalytic intermediates that enable dual stereocontrol, which explains the observed enantioselectivity and the phenomenon of asymmetric amplification nih.govnih.govresearchgate.net. By forming a diastereomeric intermediate, the chiral product alcohol directs the stereochemical outcome of the subsequent alkylation step.

Validation of the Autocatalytic Cycle : The analysis and identification of these intermediates have allowed researchers to confirm and validate the proposed autocatalytic cycle researchgate.netnih.gov. This understanding provides insights into how structural variations in the pyridyl moiety can influence the reaction's efficiency and performance nih.gov.

Structure-Reactivity Relationship : Investigations comparing pyridyl and pyrimidyl systems in the Soai reaction have elucidated clear structure-reactivity relationships. Pyrimidine-based systems tend to react faster, which is attributed to the more electron-poor nature of the pyrimidine ring, favoring the formation of the catalytically active hemiacetal species researchgate.net.

The function of this compound in this context is to act as a molecular probe, allowing for the detailed study of non-linear effects, spontaneous symmetry breaking, and the origins of homochirality wikipedia.orgnih.gov.

Below is a table summarizing the key species involved in the mechanistic studies of the Soai reaction involving pyridyl systems.

| Compound/Intermediate | Role in Reaction Mechanism | Significance |

| Pyridine-3-carbaldehyde | Starting Material (Aldehyde) | The prochiral substrate that is alkylated. |

| Diisopropylzinc | Reagent | Provides the isopropyl group for the alkylation. |

| This compound | Product / Autocatalyst | The chiral product that catalyzes its own formation. |

| Isopropylzinc (R)-1-(3-pyridyl)alkoxide | Active Catalyst Precursor | Formed from the product alcohol and diisopropylzinc. |

| Diastereomeric Hemiacetalate Zinc Complexes | Key Catalytic Intermediates | Formed from the alkoxide and aldehyde; responsible for stereocontrol and enantiomeric amplification. nih.govnih.govresearchgate.net |

Analytical and Spectroscopic Characterization in Research

Enantiomeric Excess Determination

Enantiomeric excess (ee) is a critical measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater quantity than the other. For (R)-1-(3-Pyridyl)ethanol, chromatographic techniques are paramount for accurately quantifying its enantiomeric purity.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile compounds like 1-(3-Pyridyl)ethanol. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times.

Detailed research findings indicate that cyclodextrin-based CSPs are highly effective for this purpose. These doughnut-shaped molecules have a chiral cavity, and their derivatives, such as those with trifluoroacetyl groups, can create a chiral environment within the GC column. The differential interaction between the enantiomers and the stationary phase allows for their separation and subsequent quantification. The enantiomeric excess is calculated from the relative areas of the two enantiomeric peaks in the chromatogram. For alcohols, GC analysis can sometimes be improved by derivatization to increase volatility and improve peak shape.

Table 1: Representative Chiral GC Conditions for Enantiomeric Separation of Pyridyl Alcohols

| Parameter | Condition |

|---|---|

| Column | Cyclodextrin-based Chiral Stationary Phase (e.g., CHIRALDEX® G-TA) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Optimized temperature gradient (e.g., starting at 70 °C, ramping at 2 °C/min) |

| Detector | Flame Ionization Detector (FID) |

| Result | Baseline separation of (R) and (S) enantiomers with distinct retention times. |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric purity of compounds in the pharmaceutical industry. phenomenex.com This technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates.

For the separation of pyridyl alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support (e.g., Chiralpak® AD-H), are particularly effective. nih.gov The choice of mobile phase is critical for achieving good resolution. Normal-phase chromatography, using eluents like n-hexane mixed with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) and a basic additive like diethylamine (DEA) to improve peak shape, is commonly employed. nih.gov The enantiomeric excess is determined by comparing the integrated peak areas of the two enantiomers.

Table 2: Typical Chiral HPLC Conditions for Enantiomeric Resolution

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Temperature | 20-25 °C |

| Detection | UV at 254 nm |

| Outcome | Separation of (R) and (S) enantiomers, allowing for quantification of ee. |

Derivatization for Chromatographic Analysis

Derivatization is a chemical modification process used to enhance the analytical properties of a compound for chromatography. greyhoundchrom.com For chiral analysis, two main strategies are employed:

Achiral Derivatization for Chiral GC: The hydroxyl group of this compound can be reacted with an achiral reagent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a more volatile ester. sigmaaldrich.com This derivative can then be analyzed on a chiral GC column, often resulting in improved peak shape and better resolution of the enantiomers. sigmaaldrich.com

Chiral Derivatization for Achiral Chromatography: The alcohol is reacted with a chiral derivatizing reagent (CDR), such as an enantiomerically pure acid chloride (e.g., Mosher's acid chloride) or a protected amino acid (e.g., N-Boc-L-proline), to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC or GC column. nih.govmdpi.com This indirect method is a valuable alternative when direct chiral separation is difficult to achieve.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

For 1-(3-Pyridyl)ethanol, the ¹H NMR spectrum shows distinct signals for the methyl protons, the methine proton (the hydrogen attached to the carbon bearing the hydroxyl group), and the four aromatic protons of the pyridine (B92270) ring. rsc.org The splitting patterns (e.g., doublet for the methyl group, quartet for the methine proton) confirm the connectivity of these groups. rsc.org

The ¹³C NMR spectrum complements this by showing a signal for each unique carbon atom in the molecule. rsc.org The chemical shifts of the carbons provide information about their electronic environment (e.g., carbons in the aromatic ring appear at different shifts than the aliphatic carbons).

Table 3: Experimental ¹H NMR Data for 1-(3-Pyridyl)ethanol in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | 1.49 | Doublet | 6.5 |

| CH-OH | 4.91 | Quartet | 6.5 |

| Pyridine H5 | 7.26 | dd | 7.8, 4.9 |

| Pyridine H4 | 7.73 | dt | 7.9, 2.0 |

| Pyridine H6 | 8.40 | d | 4.6 |

| Pyridine H2 | 8.48 | s | - |

Data sourced from The Royal Society of Chemistry. rsc.org

Table 4: Experimental ¹³C NMR Data for 1-(3-Pyridyl)ethanol in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 25.3 |

| CH-OH | 67.8 |

| Pyridine C5 | 123.7 |

| Pyridine C4 | 133.6 |

| Pyridine C3 | 141.6 |

| Pyridine C6 | 147.1 |

| Pyridine C2 | 148.2 |

Data sourced from The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1-(3-Pyridyl)ethanol, the molecular weight is approximately 123.15 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙) which can be observed at an m/z corresponding to the molecular weight (m/z 123). This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. For alcohols, a common fragmentation pathway is the cleavage of the carbon-carbon bond adjacent to the oxygen atom (alpha-cleavage). libretexts.orgyoutube.com For 1-(3-Pyridyl)ethanol, the loss of the methyl group (•CH₃, mass 15) is a dominant fragmentation pathway, leading to a highly stable, resonance-stabilized cation at m/z 108. This fragment is often the base peak (the most intense peak) in the spectrum.

Table 5: Expected Mass Spectrometry Fragmentation for 1-(3-Pyridyl)ethanol

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 123 | [C₇H₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 108 | [C₆H₆NO]⁺ | Base Peak; Loss of a methyl radical (•CH₃) |

Liquid chromatography-mass spectrometry (LC-MS) can also be used, particularly for analyzing samples from complex matrices. This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry.

Purity Assessment in Research Samples

In the context of chiral compounds like this compound, purity assessment extends beyond identifying chemical impurities to quantifying the stereochemical purity. The most important measure in this regard is the enantiomeric excess (ee).

Enantiomeric excess is a measurement of how much more of one enantiomer is present compared to the other in a mixture. It is expressed as a percentage and calculated as the absolute difference between the mole fractions of the two enantiomers. A completely pure sample of a single enantiomer has an ee of 100%, while a racemic mixture (a 50:50 mix of both enantiomers) has an ee of 0%.

The primary technique used in research to determine the enantiomeric excess of chiral alcohols is Chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) within the HPLC column that interacts differently with the R and S enantiomers, causing them to travel through the column at different speeds and thus separate. sigmaaldrich.com By measuring the area of the peaks corresponding to each enantiomer in the resulting chromatogram, the ratio of the two can be accurately determined, allowing for the calculation of the ee.

Common types of chiral stationary phases include those based on polysaccharides, proteins, and cyclodextrins. sigmaaldrich.com The selection of the column and the mobile phase (the solvent system) is critical for achieving good separation.

The table below details typical experimental conditions for the chiral HPLC analysis of compounds structurally similar to this compound, as reported in scientific studies.

| Parameter | Condition Details |

|---|---|

| Analytical Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column Type | Cellulose-based (e.g., Phenomenex Lux 5u Cellulose-3) |

| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 95:5 v/v) |

| Flow Rate | ~0.7 mL/min |

| Detection Wavelength (UV) | 214 nm |

Illustrative conditions based on methods for related chiral alcohols.

Other research methods for determining enantiomeric excess include:

NMR Spectroscopy with Chiral Resolving Agents: In this technique, a chiral agent is added to the sample, which reacts with both enantiomers to form diastereomers. These diastereomers have distinct signals in the NMR spectrum, allowing for their quantification.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. The intensity of the CD signal can be correlated with the enantiomeric excess.

Safety Considerations and Research Protocols

Handling and Storage of (R)-1-(3-Pyridyl)ethanol in Laboratory Settings

Proper handling and storage procedures are paramount to minimize risks associated with this compound in a laboratory environment. This involves the use of appropriate personal protective equipment (PPE), adherence to engineering controls, and specific storage conditions to maintain the chemical's integrity and prevent hazardous situations.

Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is the first line of defense against potential exposure. postapplescientific.com This includes:

Eye Protection: Chemical splash goggles should be worn to protect the eyes from splashes. postapplescientific.com

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are recommended. postapplescientific.comwsu.edu It is crucial to check the manufacturer's glove compatibility chart for proper selection. wsu.edu

Body Protection: A fully-buttoned lab coat is necessary to prevent skin contact. postapplescientific.comwsu.edu

Respiratory Protection: Handling should occur in a well-ventilated area; if ventilation is inadequate or in the case of a large spill, respiratory protection may be necessary. pentachemicals.eustanford.edu

Engineering Controls:

Ventilation: All work with this compound should be conducted in a certified laboratory chemical fume hood to minimize the inhalation of vapors. postapplescientific.comwsu.edu The workspace should have an adequate ventilation system in place. postapplescientific.com

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, ideally within fifty feet and ten seconds of the work area. wsu.edu

Handling Procedures:

Avoid contact with skin and eyes. echemi.com

Do not breathe vapors or mists. lobachemie.com

Wash hands thoroughly after handling the compound. pentachemicals.euechemi.com

Use non-sparking tools and take precautionary measures against static discharge, as pyridine (B92270) compounds can be flammable. lobachemie.comthermofishersci.in

Ground and bond containers and receiving equipment. pentachemicals.eu

Storage Conditions: Proper storage is critical for maintaining the stability of this compound and preventing accidents.

Temperature: The compound should be stored in a cool, dry place, with a recommended temperature of 2-8°C. sigmaaldrich.com

Container: Store in a tightly closed, sealed container. wsu.eduechemi.com

Location: The storage area must be well-ventilated and away from sources of heat, sparks, open flames, or any other ignition sources. postapplescientific.comwsu.edu It should be a designated flammables area. thermofishersci.in

Incompatibilities: Store segregated from incompatible materials such as strong oxidizing agents, acids (especially nitric acid), and acid chlorides. wsu.edustanford.edufishersci.com

Spill Management: In the event of a spill, immediate action is required.

Remove all ignition sources. stanford.edu

Evacuate non-essential personnel from the area. lobachemie.com

Use absorbent materials like sand, vermiculite, or a spill pillow to contain the spill. stanford.edupostapplescientific.com

Transfer the absorbed material into a sealed, appropriate container for disposal. stanford.edupostapplescientific.com

Report the spill to a supervisor and follow the facility's established spill response procedures. postapplescientific.com

Waste Management and Disposal in Academic Research

The disposal of this compound and its associated waste must be managed in accordance with federal, state, and institutional regulations to protect the environment. postapplescientific.comnih.gov

Waste Classification: this compound, being a pyridine derivative, is considered a hazardous waste. postapplescientific.comnih.gov Any material contaminated with this chemical, including personal protective equipment (PPE), absorbent materials from spills, and empty containers, must also be treated as hazardous waste. nih.govbu.edu

Collection and Segregation:

Waste this compound, in both pure form and solutions, must be collected in a dedicated, sealable, and airtight waste container that is compatible with the chemical. wsu.edu

Do not mix this waste stream with other types of waste to avoid chemical reactions and ensure proper disposal classification. purdue.edu

The container must be clearly labeled with the words "HAZARDOUS WASTE" and list all chemical constituents by name and percentage. purdue.edu

Disposal Procedures:

Never pour this compound down the drain or dispose of it in regular trash. postapplescientific.com

The primary method for the disposal of waste pyridine compounds is incineration at high temperatures (e.g., rotary kiln, liquid injection, or fluidized bed incineration). nih.gov

Academic research laboratories must follow their institution's specific procedures for hazardous waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) department. umes.eduuab.edu

When the waste container is full, a chemical collection request form should be completed and the container transferred to the designated waste accumulation area for pickup by a licensed hazardous waste disposal service. wsu.edu

Contaminated Materials:

Contaminated items such as gloves, pipette tips, and lab coats should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of according to the same procedures as the chemical itself. bu.edu

Regulatory Compliance for Research Chemicals

The use of research chemicals like this compound is governed by a framework of regulations designed to ensure safety, health, and environmental protection. Academic institutions and researchers must comply with these legal requirements.

Key Regulatory Bodies and Standards:

Occupational Safety and Health Administration (OSHA): In the United States, OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandate that employers inform and train employees about chemical hazards. This includes developing a Chemical Hygiene Plan. postapplescientific.comuab.edu

Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Academic institutions are considered hazardous waste generators and must follow strict guidelines for waste management and disposal. uab.edu